

# Reproducibility of DB-766 (ARV-766)

## Experimental Findings: A Comparative Guide

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### Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854

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This guide provides a comprehensive comparison of the experimental findings for **DB-766**, also known as ARV-766 or Luxdegalutamide, a potent, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader. The data presented herein is compiled from publicly available preclinical and clinical studies to aid in the objective evaluation of its performance against other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC).

## Executive Summary

ARV-766 is a next-generation AR degrader designed to overcome resistance to current AR-targeted therapies. It functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. Preclinical and clinical data suggest that ARV-766 has a promising efficacy and safety profile, particularly in patients with AR ligand-binding domain (LBD) mutations that confer resistance to existing treatments. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the key mechanisms of action.

## Data Presentation

### Preclinical Efficacy

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical models of prostate cancer.

Cell Line	ARV-766 DC50 (nM)	ARV-766 Dmax (%)	Comparator	Finding
LNCaP (Wild-Type AR)	<1.3	>91%	-	Potent degradation of wild-type AR.
VCaP (Wild-Type AR)	<1	>94%	Enzalutamide	In an enzalutamide-insensitive non-castrated VCaP xenograft model, ARV-766 showed significant and dose-dependent tumor growth inhibition, while enzalutamide had limited efficacy[1]. At 3 and 10 mg/kg, ARV-766 also led to a more robust reduction in PSA levels compared to 20 mg/kg enzalutamide[1].

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

## Clinical Efficacy (NCT05067140)

The Phase 1/2 clinical trial of ARV-766 has shown promising anti-tumor activity in heavily pretreated mCRPC patients.

Patient Subgroup	PSA50 Response Rate (%)	Additional Efficacy Data
Patients with AR LBD mutations	43% - 50%	In 47 evaluable patients with AR LBD mutations, 43% achieved a PSA decline of at least 50% <a href="#">[2]</a> . Another report on 28 evaluable patients with AR LBD mutations showed a PSA50 of 50.0% <a href="#">[3]</a> <a href="#">[4]</a> .
Patients with AR L702H mutation	60% (3 of 5 patients)	Three of five patients with the AR L702H mutation, known to confer resistance to abiraterone, achieved a PSA50 response. These three responders also had co-occurring T878A or H875Y mutations <a href="#">[5]</a> .
RECIST-Evaluable Patients with AR LBD mutations	50% (2 of 4 patients)	Two of four evaluable patients had a best observed response of partial response (one confirmed, one unconfirmed).

PSA50: Percentage of patients with a  $\geq 50\%$  reduction in Prostate-Specific Antigen levels.

RECIST: Response Evaluation Criteria in Solid Tumors.

## Clinical Safety (NCT05067140)

ARV-766 has been generally well-tolerated in clinical trials.

Adverse Event Profile	Frequency	Details
Treatment-Emergent Adverse Events (TEAEs) leading to dose reduction	7% (9 of 123 patients)	The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2[2].
TEAEs leading to discontinuation	8% (10 of 123 patients)	No dose-limiting toxicities were observed in the phase 1 dose-escalation portion, and a maximum tolerated dose was not reached[2].
Most Common TRAEs (>10%)	Fatigue, Nausea, Diarrhea	These were primarily observed in the Phase 1 portion of the study.

## Comparative Analysis

ARV-766 has been compared to its predecessor, bavdegalutamide (ARV-110), and is being evaluated in combination with the novel hormonal agent (NHA) abiraterone.

Comparator	Key Findings
Bavdegalutamide (ARV-110)	ARV-766 was designed to have a broader degradation profile than ARV-110, particularly against the AR L702H mutation, which is associated with resistance to abiraterone[5]. Clinical data suggests ARV-766 has a superior efficacy profile in patients with this mutation[5].
Enzalutamide	Preclinical data in an enzalutamide-insensitive VCaP xenograft model showed that ARV-766 significantly inhibited tumor growth, whereas enzalutamide had limited effect[1].
Abiraterone	A phase 1/2 clinical trial (NCT05067140, Part C) is currently evaluating ARV-766 in combination with abiraterone in NHA-naïve mCRPC patients[6]. The rationale is the potential for a synergistic effect, as abiraterone reduces androgen biosynthesis and ARV-766 degrades the AR, a key mechanism of resistance to abiraterone[6].

## Experimental Protocols

### Preclinical In Vitro Degradation Assays

- Cell Lines: LNCaP and VCaP prostate cancer cell lines were utilized.
- Methodology: Cells were treated with varying concentrations of ARV-766. The levels of androgen receptor protein were then quantified, likely using Western blotting, to determine the DC50 and Dmax values. Competition assays with pomalidomide were performed to confirm that the degradation is mediated by the E3 ligase cereblon (CRBN)[1].

### Preclinical Xenograft Models

- Animal Models: Murine xenograft models using LNCaP and VCaP cell lines were established. An enzalutamide-insensitive, non-castrated VCaP model was also used to assess efficacy in a resistant setting[7][8].

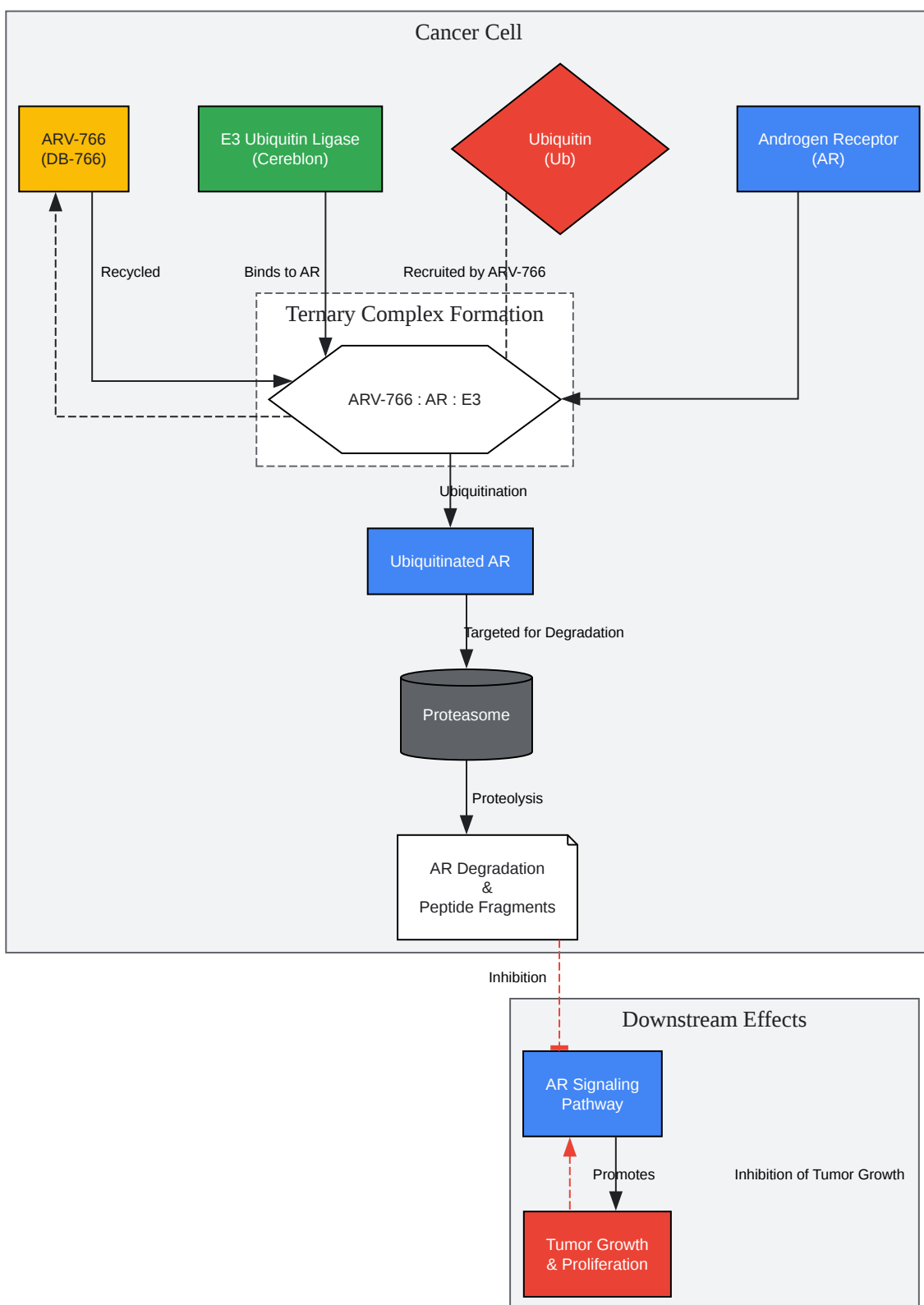
- Treatment: ARV-766 was administered orally at various doses (e.g., 1, 3, and 10 mg/kg/day) [1].
- Endpoints: Tumor growth inhibition and reduction in serum PSA levels were the primary efficacy endpoints[1][8].

## Clinical Trial (NCT05067140)

- Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARV-766.
- Patient Population: Men with mCRPC who have progressed on prior novel hormonal agent therapy[2][9].
- Phase 1 (Dose Escalation): Patients received ARV-766 orally once daily at escalating doses (20 mg to 500 mg) to determine the recommended Phase 2 dose[2].
- Phase 2 (Cohort Expansion): Patients are randomized to receive either 100 mg or 300 mg of ARV-766 once daily to further evaluate clinical activity and safety[2][10].
- Primary Objectives: To evaluate the antitumor activity based on overall response rate (per RECIST) and the rates of PSA declines of 30% and 50%[10].

## Mandatory Visualization

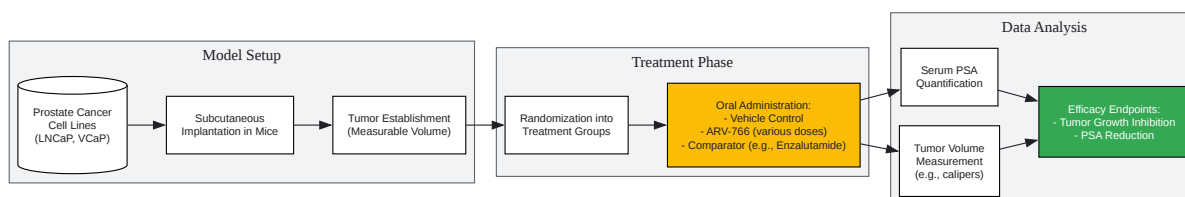
### Signaling Pathway of ARV-766



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Caption: Mechanism of action of ARV-766, a PROTAC androgen receptor degrader.

## Experimental Workflow for Preclinical Xenograft Studies



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Caption: Workflow for assessing ARV-766 efficacy in prostate cancer xenograft models.

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